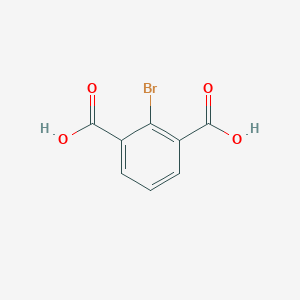

2-Bromoisophthalic acid

Description

Properties

IUPAC Name |

2-bromobenzene-1,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOICBODWTPYJIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30317219 | |

| Record name | 2-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22433-91-6 | |

| Record name | 2-Bromo-1,3-benzenedicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22433-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 312822 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022433916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 22433-91-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=312822 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromoisophthalic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30317219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Bromoisophthalic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalic acid, a halogenated aromatic dicarboxylic acid, serves as a versatile building block in organic synthesis. Its unique structural features—a benzene ring substituted with two carboxylic acid groups and a bromine atom—offer multiple reactive sites for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols related to this compound, with a focus on its relevance to researchers and professionals in the field of drug development. The presence of the bromine atom and carboxylic acid moieties makes this compound an interesting candidate for the synthesis of novel pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Chemical Structure and Identification

The chemical structure of this compound consists of a benzene ring with two carboxylic acid groups at positions 1 and 3, and a bromine atom at position 2.

| Identifier | Value |

| IUPAC Name | 2-bromobenzene-1,3-dicarboxylic acid |

| Molecular Formula | C₈H₅BrO₄ |

| Molecular Weight | 245.03 g/mol |

| CAS Number | 22433-91-6[1] |

| SMILES | C1=CC(=C(C(=C1)C(=O)O)Br)C(=O)O |

| InChI | InChI=1S/C8H5BrO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3H,(H,10,11)(H,12,13) |

The crystal structure of this compound has been reported to crystallize in the triclinic space group P-1.[2] The benzene ring is nearly planar, while the two carboxyl groups are not coplanar with the ring.[2]

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The following table summarizes available experimental data for its isomers and predicted values, which can provide useful estimates. Bromoisophthalic acids are generally characterized by high melting points and low solubility in common organic solvents.[3][4]

| Property | Value | Notes |

| Melting Point | No specific data available for this compound. Isomers: 4-bromoisophthalic acid: 292-305 °C[5]; 5-bromoisophthalic acid: 270-275 °C[6]; 2-bromoterephthalic acid: 295-297 °C | High melting points are characteristic of aromatic dicarboxylic acids due to strong intermolecular hydrogen bonding. |

| Boiling Point | No experimental data available. | Likely to decompose at high temperatures before boiling under atmospheric pressure. |

| Solubility | Slight solubility in common recrystallization solvents.[3][4] | Recrystallization from solvents like tetrahydrofuran (THF) has been reported.[2] Lower alcohols such as methanol are also suggested for recrystallization of bromoisophthalic acids.[4] |

| pKa | No experimental data available. | The presence of the electron-withdrawing bromine atom and two carboxylic acid groups suggests it is a moderately strong organic acid. |

Spectroscopic Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show signals for the three aromatic protons and the two acidic protons of the carboxylic acid groups. The aromatic protons would likely appear as a complex multiplet in the downfield region (typically 7.5-8.5 ppm). The acidic protons of the carboxylic acids are expected to appear as a broad singlet at a very downfield chemical shift (typically >10 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbons of the carboxylic acid groups are expected to resonate in the range of 165-175 ppm. The six aromatic carbons will appear in the region of 120-140 ppm, with the carbon attached to the bromine atom showing a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:

-

O-H stretch: A very broad band in the region of 3300-2500 cm⁻¹ characteristic of the hydrogen-bonded carboxylic acid hydroxyl groups.

-

C=O stretch: A strong, sharp absorption band around 1700 cm⁻¹ corresponding to the carbonyl group of the carboxylic acids.

-

C-Br stretch: A weaker absorption in the fingerprint region, typically between 600 and 800 cm⁻¹.

-

Aromatic C-H and C=C stretches: Bands in the regions of 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively.

Mass Spectrometry

In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) for this compound would be observed at m/z 244 and 246 with a characteristic isotopic pattern (approximately 1:1 ratio) due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br). Common fragmentation patterns for carboxylic acids include the loss of H₂O (M-18), COOH (M-45), and CO₂ (M-44).[7]

Experimental Protocols

Synthesis of Bromoisophthalic Acids

A general method for the synthesis of bromoisophthalic acids involves the direct bromination of isophthalic acid.[3][4][8]

Workflow for the Synthesis of Bromoisophthalic Acids

Caption: General workflow for the synthesis of bromoisophthalic acids.

Detailed Methodology:

-

Reaction Setup: In a suitable reaction vessel, isophthalic acid is dissolved in fuming sulfuric acid (oleum).[3]

-

Bromination: Bromine is added to the solution. The molar ratio of bromine to isophthalic acid and the concentration of sulfur trioxide in the oleum are critical parameters that influence the selectivity of the bromination and the formation of different isomers and di-brominated byproducts.[3]

-

Reaction Conditions: The reaction mixture is heated to a temperature between 100°C and 160°C for several hours.[3]

-

Work-up: After the reaction is complete, the mixture is cooled and poured into a large excess of ice water to precipitate the crude bromoisophthalic acid product.[3]

-

Isolation: The precipitated solid is collected by filtration, washed with water, and dried.[3]

Purification

The crude product is a mixture of isomers and can be purified by several methods.

Workflow for the Purification of this compound

Caption: Purification strategies for this compound.

Recrystallization Protocol for this compound: A reported method for the recrystallization of this compound involves the following steps[2]:

-

Dissolve 1 mmol (0.245 g) of crude this compound in 10 mL of tetrahydrofuran (THF) with stirring.

-

Heat the solution at 50°C for 1 hour.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to evaporate slowly at room temperature.

-

Colorless crystals of this compound will form over several days.

-

Collect the crystals, wash with a small amount of water, and air-dry.

Purification via Esterification and Distillation: Due to the low solubility and high melting points of bromoisophthalic acids, purification can also be achieved by converting the crude acid mixture to their corresponding dimethyl esters.[3] These esters are more volatile and can be separated by distillation.[3] The purified ester can then be hydrolyzed back to the pure carboxylic acid.

Reactivity and Potential in Drug Development

The presence of three distinct reactive sites—two carboxylic acid groups and a C-Br bond—makes this compound a valuable scaffold in medicinal chemistry.

Logical Relationship of Reactive Sites and Potential Derivatives

Caption: Reactivity map of this compound's functional groups.

-

Carboxylic Acid Groups: The two carboxylic acid groups can readily undergo esterification with alcohols or amidation with amines to form a variety of derivatives.[9] They can also be reduced to the corresponding diol. These transformations allow for the introduction of diverse functional groups and the construction of larger molecules, including polyesters and polyamides.[9]

-

Carbon-Bromine Bond: The bromine atom on the aromatic ring is a versatile handle for various carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.[9] This enables the introduction of a wide array of substituents onto the aromatic core, providing a powerful tool for library synthesis and lead optimization in drug discovery programs.

Relevance to Drug Development

While specific biological activities for this compound are not widely reported, its isomer, 4-bromoisophthalic acid, has been identified as an inhibitor of glutamate decarboxylase. This suggests that bromoisophthalic acid derivatives may have potential as modulators of neurological pathways. The structural framework of this compound makes it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications in areas such as neuropharmacology, oncology, and materials science for drug delivery.[3][9]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in organic synthesis and drug development. While specific quantitative data for this compound remains somewhat limited, a comprehensive understanding of its structure, reactivity, and the properties of its isomers provides a strong foundation for its use in research and development. The methodologies for its synthesis and purification are established, and its multiple reactive sites offer a rich platform for the creation of diverse and complex molecular entities. Further investigation into the biological activities of this compound and its derivatives is warranted and could lead to the discovery of novel therapeutic agents.

References

- 1. 22433-91-6|this compound|BLD Pharm [bldpharm.com]

- 2. scispace.com [scispace.com]

- 3. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 4. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 5. 4-Bromoisophthalic acid, 96% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 6. 5-Bromoisophthalic acid 23351-91-9 [sigmaaldrich.com]

- 7. researchgate.net [researchgate.net]

- 8. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

2-Bromoisophthalic acid CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoisophthalic acid, also known as 2-Bromo-1,3-benzenedicarboxylic acid, is an organic compound belonging to the family of substituted aromatic carboxylic acids. Its chemical structure, featuring a bromine atom and two carboxylic acid groups on a benzene ring, makes it a potential building block in organic synthesis and materials science. This document provides a comprehensive overview of the known technical data for this compound, including its chemical properties, and available experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature. While extensive data on its physical properties are not widely published, its fundamental chemical identifiers and properties have been established.

| Property | Value | Reference |

| CAS Number | 22433-91-6 | [1][2] |

| Molecular Formula | C₈H₅BrO₄ | [1][3] |

| Molecular Weight | 245.03 g/mol | [1] |

| Synonym | 2-Bromo-1,3-benzenedicarboxylic acid | [4] |

| Physical Form | Solid | [2] |

| Storage | Sealed in dry, room temperature | [1][2] |

Isomeric Context

This compound is one of several isomers of monobrominated isophthalic acid. The position of the bromine atom on the benzene ring relative to the two carboxylic acid groups significantly influences the compound's chemical and physical properties. Understanding this isomeric relationship is crucial for researchers working with these compounds.

Caption: Isomeric relationship of bromoisophthalic acids.

Experimental Protocols

Recrystallization of this compound

This protocol is based on the method described in the study of the compound's crystal structure.[3]

Objective: To obtain high-purity crystals of this compound.

Materials:

-

Crude this compound (0.245 g, 1 mmol)

-

Tetrahydrofuran (THF) (10 mL)

-

Stirring apparatus

-

Heating apparatus

-

Filtration apparatus

Procedure:

-

Add 1 mmol of this compound to 10 mL of THF in a suitable flask with stirring.

-

Heat the mixture to 50°C for 1 hour to ensure complete dissolution.

-

Filter the hot solution to remove any insoluble impurities.

-

Allow the filtrate to stand at room temperature, permitting slow evaporation of the solvent.

-

Colorless crystals will form over several days.

-

Collect the crystals by filtration.

-

Wash the crystals with a small amount of water.

-

Air-dry the purified crystals.

Caption: Workflow for the recrystallization of this compound.

Biological Activity and Signaling Pathways

As of the date of this publication, a review of available scientific literature did not yield any specific information regarding the biological activity or associated signaling pathways of this compound. The focus of existing research appears to be on its chemical synthesis and structural characterization. Therefore, professionals in drug development should note the current absence of data in this area.

Conclusion

This compound is a chemical compound with established identification and a defined molecular structure. While a purification protocol is available, detailed synthesis methods and, notably, any characterization of its biological effects are not currently documented in accessible literature. For researchers and scientists, this presents both a challenge and an opportunity. The lack of biological data indicates a field open for novel investigation into the potential applications of this compound, particularly in pharmacology and materials science where its unique structure may be of interest. Further research is required to elucidate its reactivity, potential as a precursor in drug synthesis, and any inherent biological properties.

References

- 1. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 2. This compound CAS#: [amp.chemicalbook.com]

- 3. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 4. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]

Solubility Profile of 2-Bromoisophthalic Acid in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromoisophthalic acid in common organic solvents. Recognizing the limited availability of direct quantitative data for this specific compound, this document furnishes qualitative solubility information for bromoisophthalic acid isomers and detailed quantitative data for the parent compound, isophthalic acid, to serve as a valuable benchmark for researchers. Furthermore, this guide outlines a detailed, generalized experimental protocol for determining solubility.

Introduction

This compound is a substituted aromatic dicarboxylic acid with potential applications in the synthesis of novel polymers, metal-organic frameworks (MOFs), and pharmaceutical intermediates. Understanding its solubility in various organic solvents is paramount for its effective use in chemical synthesis, purification via recrystallization, and formulation development. This guide aims to consolidate the available solubility data and provide a practical framework for its experimental determination.

Solubility Data

Qualitative Solubility of Bromoisophthalic Acid Isomers

The following table summarizes the available qualitative solubility information for bromoisophthalic acid isomers. This information is useful for initial solvent screening.

| Compound | Solvent | Solubility Description |

| 4-Bromoisophthalic Acid | Methanol | Soluble[1] |

| 4-Bromoisophthalic Acid | Dimethylformamide (DMF) | Soluble[1] |

| 5-Bromoisophthalic Acid | Water | Insoluble[2] |

Quantitative Solubility of Isophthalic Acid (Reference Data)

To provide a quantitative frame of reference, the following table presents the solubility of the parent compound, isophthalic acid, in several common organic solvents. These values are crucial for estimating the solubility behavior of its derivatives.

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Methanol | 25 | 4.0[3] |

| Ethanol | 25 | 1.36 (g/100mL)[4] |

| Acetone | - | Soluble[5][6] |

| Dimethylformamide (DMF) | - | Soluble[5] |

| Glacial Acetic Acid | 25 | 0.23[3] |

| Water | 25 | 0.012[3] |

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a solid compound like this compound in an organic solvent, based on the widely accepted shake-flask and gravimetric methods.[7][8][9][10][11][12][13]

Materials and Equipment

-

This compound (solid)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled orbital shaker or magnetic stirrer with hot plate

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Pipettes and volumetric flasks

-

Evaporating dish or weighing boat

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (optional, for analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Accurately add a known volume or mass of the desired organic solvent to each vial.

-

Securely seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or on a stirrer.

-

Agitate the mixtures at a constant temperature for a sufficient period (typically 24-72 hours) to ensure that equilibrium is achieved. The time required may vary depending on the compound and solvent.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe fitted with a filter to remove any undissolved solid particles. Alternatively, the solution can be centrifuged, and the supernatant carefully collected.

-

-

Analysis (Gravimetric Method):

-

Accurately weigh a pre-dried evaporating dish.

-

Pipette a known volume of the clear, saturated filtrate into the evaporating dish and weigh it.

-

Carefully evaporate the solvent in a fume hood, followed by drying the dish in an oven at a suitable temperature until a constant weight of the dissolved solid is achieved.

-

Cool the dish in a desiccator and weigh it again.

-

-

Calculation:

-

The solubility can be calculated using the following formula: Solubility ( g/100 g solvent) = [(Mass of dish + solid) - (Mass of empty dish)] / [(Mass of dish + solution) - (Mass of dish + solid)] * 100

-

Analysis (Instrumental Method - Optional)

For a more precise measurement, the concentration of the solute in the filtered supernatant can be determined using an analytical technique such as HPLC or UV-Vis spectrophotometry. This requires the preparation of a calibration curve with standard solutions of known concentrations.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the experimental determination of solubility and the relationship between key experimental parameters.

Caption: General workflow for experimental solubility determination.

Caption: Key factors influencing solubility and its application.

Conclusion

While direct quantitative solubility data for this compound remains elusive, this guide provides valuable qualitative insights and reference data from its parent compound, isophthalic acid. The detailed experimental protocol offers a robust methodology for researchers to determine the solubility of this compound in various organic solvents, thereby facilitating its application in research and development. Accurate solubility data is a critical parameter that influences process efficiency, product purity, and formulation success.

References

- 1. 4-Bromoisophthalic acid | 6939-93-1 | Benchchem [benchchem.com]

- 2. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]

- 3. Isophthalic Acid | C8H6O4 | CID 8496 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scent.vn [scent.vn]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 8. enamine.net [enamine.net]

- 9. uomus.edu.iq [uomus.edu.iq]

- 10. bioassaysys.com [bioassaysys.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. pharmacyjournal.info [pharmacyjournal.info]

- 13. pharmajournal.net [pharmajournal.net]

Spectroscopic data for 2-Bromoisophthalic acid (¹H NMR, ¹³C NMR, IR, MS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoisophthalic acid, a key intermediate in various synthetic applications. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics. In the absence of publicly available experimental spectra, this guide presents predicted data and expected spectral features based on the analysis of analogous compounds and established spectroscopic principles.

Spectroscopic Data Summary

The structural formula of this compound is presented below:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of experimentally derived NMR spectra in public databases, predicted ¹H and ¹³C NMR data are provided below. These predictions were generated using advanced computational algorithms and serve as a reliable reference for spectral assignment.

Table 1: Predicted ¹H NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 - 12.5 | Broad Singlet | 2H | -COOH |

| ~8.1 - 7.9 | Doublet | 2H | H-4, H-6 |

| ~7.7 - 7.5 | Triplet | 1H | H-5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound (Solvent: DMSO-d₆)

| Chemical Shift (ppm) | Assignment |

| ~167 | C=O (Carboxylic acid) |

| ~135 | C-1, C-3 |

| ~133 | C-5 |

| ~131 | C-4, C-6 |

| ~122 | C-2 (C-Br) |

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Expected Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 2500 (broad) | O-H stretch | Carboxylic acid |

| ~1700 | C=O stretch | Carboxylic acid |

| ~1600, ~1475 | C=C stretch | Aromatic ring |

| ~1300 | C-O stretch | Carboxylic acid |

| ~920 (broad) | O-H bend | Carboxylic acid dimer |

| ~750 | C-Br stretch | Aryl bromide |

Mass Spectrometry (MS)

The mass spectrum of this compound will display a characteristic isotopic pattern for the molecular ion due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

Table 4: Expected Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 244/246 | [M]⁺ | Molecular ion peak, showing the characteristic M/M+2 isotopic pattern for a single bromine atom. |

| 227/229 | [M-OH]⁺ | Loss of a hydroxyl radical. |

| 199/201 | [M-COOH]⁺ | Loss of a carboxyl group. |

| 165 | [M-Br]⁺ | Loss of a bromine atom. |

| 121 | [C₆H₄(COOH)]⁺ | Fragment corresponding to isophthalic acid cation radical after loss of Br. |

| 76 | [C₆H₄]⁺ | Benzene ring fragment. |

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of solid aromatic carboxylic acids like this compound.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a clean, dry vial.

-

Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.

-

Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

For ¹H NMR, acquire a single-pulse experiment. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

For ¹³C NMR, a standard proton-decoupled pulse sequence is used. A larger number of scans and a suitable relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of ¹³C and the presence of quaternary carbons.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption lineshapes.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Perform baseline correction to ensure accurate integration and peak picking.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal surface is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Record a background spectrum of the empty ATR setup.

-

Place a small amount of the solid this compound powder onto the center of the ATR crystal to completely cover the crystal surface.

-

Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16-32) to achieve a high-quality spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing:

-

Perform baseline correction and smoothing if necessary.

-

Identify and label the wavenumbers of the significant absorption bands.

-

Mass Spectrometry (Electron Ionization - EI)

-

Sample Introduction:

-

For a solid sample with sufficient volatility, a direct insertion probe (DIP) can be used.

-

Load a small amount of the sample into a capillary tube and insert it into the probe.

-

Insert the probe into the mass spectrometer's ion source.

-

Gradually heat the probe to volatilize the sample directly into the ion source.

-

-

Instrument Parameters:

-

Set the ion source to electron ionization (EI) mode.

-

Use a standard electron energy of 70 eV.

-

Set the mass analyzer to scan over an appropriate mass-to-charge (m/z) range (e.g., m/z 40-300).

-

The ion source and transfer line temperatures should be optimized to ensure sample volatilization without thermal decomposition.

-

-

Data Analysis:

-

Identify the molecular ion peaks, paying close attention to the characteristic M/M+2 isotopic pattern for bromine.

-

Analyze the fragmentation pattern to identify major fragment ions.

-

Propose fragmentation pathways consistent with the observed peaks to confirm the structure.

-

Visualizations

The following diagrams illustrate the general workflows for the spectroscopic techniques described above.

An In-depth Technical Guide to the Synthesis and Purification of 2-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary methodologies for the synthesis and purification of 2-Bromoisophthalic acid, a key intermediate in the development of various pharmaceuticals and functional polymers.[1][2] The document details experimental protocols, presents quantitative data in a structured format, and includes workflow visualizations to facilitate understanding and replication.

Synthesis of this compound

Two principal synthetic routes for the preparation of bromoisophthalic acid derivatives have been identified in the literature: the direct bromination of isophthalic acid and the oxidation of 2-bromo-m-xylene. The latter is particularly relevant for the targeted synthesis of this compound.

A prominent method for the synthesis of this compound involves the aqueous sodium dichromate oxidation of 2-bromo-m-xylene under carbon dioxide pressure.[3] This approach allows for the direct formation of the desired product.

Experimental Protocol: Oxidation of 2-Bromo-m-xylene

While the abstract suggests the feasibility of this reaction, a detailed experimental protocol is outlined based on general oxidation procedures for similar substrates:

-

Reaction Setup: A high-pressure reactor is charged with 2-bromo-m-xylene, water, and sodium dichromate.

-

Reaction Conditions: The reactor is pressurized with carbon dioxide and heated to a specified temperature for a set duration to ensure complete oxidation of both methyl groups.

-

Work-up: After cooling, the reaction mixture is acidified to precipitate the crude this compound.

-

Isolation: The precipitate is collected by filtration, washed with cold water to remove inorganic salts, and dried under a vacuum.

Data Presentation: Synthesis via Oxidation

| Starting Material | Oxidizing Agent | Pressure | Reported Yield | Reference |

| 2-bromo-m-xylene | Sodium Dichromate | CO2 Pressure | 58% | [3] |

While not the primary route for this compound, the direct bromination of isophthalic acid is a common method for producing other isomers, such as 5-bromoisophthalic acid. This method typically employs bromine in the presence of fuming sulfuric acid.[1][2] The reaction conditions can be tuned to favor the formation of mono- or di-bromo products.[2]

Experimental Protocol: Bromination of Isophthalic Acid

-

Reaction Setup: A pressure-sealable glass tube is charged with isophthalic acid, fuming sulfuric acid, and bromine.[1][2]

-

Reaction Conditions: The sealed tube is heated with stirring for a specified time. Reaction temperatures typically range from 100°C to 160°C.[1]

-

Work-up: After cooling to room temperature, the reaction mixture is carefully poured into ice water to precipitate the solid product.[1][2]

-

Isolation: The crude product is collected by filtration, washed with cold water, and dried under reduced pressure.[1]

Data Presentation: Bromination of Isophthalic Acid

| Isophthalic Acid (mmol) | Fuming Sulfuric Acid (wt% SO3) | Bromine (mmol) | Temperature (°C) | Time (h) | Product (Yield %) | Reference |

| 10 | 10% | 10 | 150 | 7 | 5-Bromoisophthalic acid (Crude Purity: 83.5%, Yield: 81.9%) | [1] |

| 10 | 30% | 10 | 150 | 22 | 5-Bromoisophthalic acid (20.7%), 4,5-Dibromoisophthalic acid (23.5%), 2,5-Dibromoisophthalic acid (2.1%) | [1][2] |

Synthesis Workflow

Caption: Overall workflow for the synthesis and purification of this compound.

Purification of this compound

The purification of crude this compound is crucial to remove unreacted starting materials, byproducts, and isomers. Several methods are available, with recrystallization being the most common.

Due to its low solubility in common solvents, recrystallization of bromoisophthalic acid can be challenging.[1][2] However, lower alcohols with 1 to 5 carbon atoms, particularly methanol, have been found to be effective solvents for this purpose, providing high yields and purity.[1][2]

Experimental Protocol: Recrystallization from Methanol

-

Dissolution: The crude this compound is dissolved in a minimal amount of hot methanol (e.g., at 60°C).[4]

-

Cooling: The solution is allowed to cool slowly to room temperature to promote the formation of well-defined crystals.[4]

-

Crystallization: As the solution cools, the solubility of the acid decreases, leading to its crystallization.[5]

-

Isolation: The purified crystals are collected by filtration, washed with a small amount of cold methanol, and dried under a vacuum.[4]

Data Presentation: Recrystallization

| Crude Product | Solvent | Purity (Initial) | Purity (Final) | Yield of Recrystallization | Reference |

| 5-Bromoisophthalic acid | Methanol | 83.5% | 100% | 80.1% | [4] |

| This compound | Tetrahydrofuran (THF) | N/A | High (for crystal structure analysis) | N/A | [6] |

For separating mixtures of isomers, such as those obtained from the direct bromination of isophthalic acid, column chromatography on silica gel is an effective method.[1][2]

Experimental Protocol: Column Chromatography

-

Column Preparation: A chromatography column is packed with silica gel as the stationary phase.

-

Sample Loading: The crude product mixture is dissolved in a minimum amount of the eluent and loaded onto the column.

-

Elution: The column is eluted with a suitable solvent system, such as a mixture of chloroform and methanol (e.g., 6:1 v/v), to separate the different bromoisophthalic acid isomers.[1][2]

-

Fraction Collection: Fractions are collected and analyzed (e.g., by TLC) to identify those containing the desired product.

-

Solvent Evaporation: The solvent is removed from the desired fractions under reduced pressure to yield the purified product.

An alternative purification strategy involves the diesterification of the crude bromoisophthalic acid with a lower alcohol in the presence of an acid catalyst, followed by distillation.[1][4] This method is particularly useful for separating the desired bromo-product from unreacted starting materials and other dibromo-products.[1]

Experimental Protocol: Purification via Esterification and Distillation

-

Diesterification: The crude bromoisophthalic acid is reacted with a lower alcohol (e.g., methanol or ethanol) in the presence of an acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) under pressure at a temperature above the boiling point of the alcohol.[1][4]

-

Distillation: The resulting mixture of diesters is then separated by distillation to isolate the desired bromoisophthalic diester.

-

Hydrolysis: The purified diester is subsequently hydrolyzed back to the carboxylic acid.

Purification Workflow

References

- 1. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 2. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 3. academic.oup.com [academic.oup.com]

- 4. KR100787277B1 - Method for preparing 5-bromoisophthalic acid compound - Google Patents [patents.google.com]

- 5. youtube.com [youtube.com]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the Isomers of Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of bromoisophthalic acid, focusing on their synthesis, properties, and potential applications in research and drug development. Isomers of bromoisophthalic acid are valuable building blocks in medicinal chemistry and materials science, offering unique structural motifs for the synthesis of complex molecules.

Introduction to Bromoisophthalic Acid Isomers

Bromoisophthalic acid (C₈H₅BrO₄) is a substituted aromatic dicarboxylic acid. The bromine substituent can be located at three different positions on the isophthalic acid backbone, giving rise to three distinct isomers: 2-bromoisophthalic acid, 4-bromoisophthalic acid, and 5-bromoisophthalic acid. These positional isomers exhibit different physical and chemical properties due to the varying electronic and steric effects of the bromine atom in relation to the two carboxylic acid groups. Understanding these differences is crucial for their effective utilization in chemical synthesis and drug design.[1][2]

Physicochemical Properties

The properties of the bromoisophthalic acid isomers are summarized in the table below. These properties are critical for designing reaction conditions, purification strategies, and for predicting their behavior in biological systems.

| Property | This compound | 4-Bromoisophthalic Acid | 5-Bromoisophthalic Acid |

| IUPAC Name | 2-bromobenzene-1,3-dicarboxylic acid | 4-bromobenzene-1,3-dicarboxylic acid | 5-bromobenzene-1,3-dicarboxylic acid |

| CAS Number | 22433-91-6 | 6939-93-1[3] | 23351-91-9[4] |

| Molecular Weight | 245.03 g/mol | 245.03 g/mol [3] | 245.03 g/mol [4] |

| Melting Point | Not available | 292-305 °C[5] | 270-275 °C[6] |

| pKa (predicted) | Not available | ~2.48 - 3.14 | ~3.14 |

| Appearance | Solid | White to off-white powder or lumps[3][5] | White to almost white powder[4] |

| Solubility | Not available | Soluble in methanol | Insoluble in water[4] |

Synthesis and Purification of Isomers

The synthesis of bromoisophthalic acid isomers often involves the direct bromination of isophthalic acid. This electrophilic aromatic substitution reaction typically yields a mixture of the 4- and 5-isomers, necessitating subsequent purification steps.[3][7] The synthesis of the 2-isomer is less commonly described and may require a different synthetic strategy, such as the oxidation of 2-bromo-m-xylene.

Experimental Protocols

Synthesis of 5-Bromoisophthalic Acid using N-Bromosuccinimide[4]

-

Reaction Setup: In a 100 mL round-bottomed flask, dissolve 10 g (60 mmol) of isophthalic acid in 60 mL of concentrated sulfuric acid (98%) with stirring until a clear solution is obtained.

-

Bromination: Heat the mixture in an oil bath to 60 °C. Add 12.8 g (72 mmol) of N-bromosuccinimide (NBS) in portions over a period of 10 minutes.

-

Reaction: Stir the reaction mixture at 60 °C overnight.

-

Work-up: After cooling to room temperature, quench the reaction by pouring the mixture into an ice/water mixture.

-

Isolation: Collect the resulting precipitate by filtration and wash it with hexane (2 x 60 mL).

-

Drying: Dry the solid in an oven under reduced pressure.

-

Purification: Purify the crude product by recrystallization from ethyl acetate to yield 5-bromoisophthalic acid as a white solid.

Synthesis of 4- and 5-Bromoisophthalic Acid via Bromination of Isophthalic Acid[8]

-

Reaction Setup: In a pressure-sealable glass tube, charge 1.66 g (10 mmol) of isophthalic acid, 6.00 g of 10-30 wt% fuming sulfuric acid, and 1.6 g (10 mmol) of bromine.

-

Reaction: Stir the mixture at a temperature between 110-150 °C for 7-22 hours.

-

Work-up: After cooling to room temperature, pour the contents into a beaker containing ice water to precipitate the product.

-

Isolation: Filter the solid, wash with cold water, and dry under reduced pressure to obtain a crude mixture of bromoisophthalic acid isomers.

-

Purification:

-

Recrystallization: The crude product can be purified by recrystallization from a suitable solvent, such as methanol.[8]

-

Column Chromatography: The isomers can be separated by silica gel column chromatography using a solvent system like chloroform/methanol (e.g., 6:1 v/v).[8]

-

Esterification and Distillation: The crude mixture can be converted to their dimethyl esters by reacting with methanol in the presence of an acid catalyst (e.g., sulfuric acid). The resulting esters can then be separated by vacuum distillation.[8]

-

Reactivity and Potential Applications

The bromine atom on the aromatic ring of bromoisophthalic acid isomers enhances the electrophilicity of the ring, making it a substrate for further functionalization reactions such as nitration or amination.[3] The two carboxylic acid groups readily undergo reactions like esterification and amidation.[9] This dual reactivity makes bromoisophthalic acid isomers valuable intermediates in the synthesis of a wide range of more complex molecules.[9]

In the context of drug development, these isomers serve as versatile scaffolds. The bromine atom can be replaced through various cross-coupling reactions (e.g., Suzuki, Heck) to introduce diverse molecular fragments, allowing for the construction of targeted pharmacophores.[9] The carboxylic acid groups provide handles for forming esters and amides, which are common functional groups in drug molecules.

While direct biological activity data for the bromoisophthalic acid isomers is limited in publicly available literature, the isophthalic acid framework is a known scaffold for compounds with antimicrobial properties.[3] Their primary role in drug discovery and development appears to be as key intermediates for the synthesis of more complex active pharmaceutical ingredients.[7][10]

Analytical Methods for Isomer Separation and Characterization

The separation and identification of bromoisophthalic acid isomers are crucial for ensuring the purity of synthetic products. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for this purpose.

-

HPLC: Reversed-phase HPLC using a C18 or a specialized mixed-mode column can be employed for the separation of these isomers. A typical mobile phase would consist of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid for MS compatibility.[11][12][13]

-

GC-MS: For GC-MS analysis, the carboxylic acid groups need to be derivatized, for example, by converting them to their trimethylsilyl (TMS) esters. This increases their volatility and allows for their separation and identification based on their retention times and mass spectra.[14]

-

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of the individual isomers, providing information about the substitution pattern on the benzene ring.[15][16]

Conclusion

The isomers of bromoisophthalic acid are valuable and versatile building blocks in organic synthesis, with significant potential in drug discovery and materials science. Their distinct physicochemical properties and reactivity profiles, governed by the position of the bromine substituent, offer a range of possibilities for the design and synthesis of novel compounds. While further research is needed to fully elucidate their biological activities and potential involvement in signaling pathways, their role as key synthetic intermediates is well-established. The detailed synthetic and analytical protocols provided in this guide serve as a valuable resource for researchers working with these important chemical entities.

References

- 1. Method for producing isophthalic acid by oxidation of m-xylene - Patent CN-114181075-A - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. 4-Bromoisophthalic acid | 6939-93-1 | Benchchem [benchchem.com]

- 4. 5-BROMOISOPHTHALIC ACID | 23351-91-9 [chemicalbook.com]

- 5. 4-Bromoisophthalic acid, 96% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 6. 5-Bromoisophthalic acid 23351-91-9 [sigmaaldrich.com]

- 7. Process for the preparation of bromoisophthalic acid compounds - Eureka | Patsnap [eureka.patsnap.com]

- 8. EP1293495B1 - Process for the preparation of bromoisophthalic acid compounds - Google Patents [patents.google.com]

- 9. nbinno.com [nbinno.com]

- 10. Process for the preparation of 5-hydroxyisophtalic acids | TREA [trea.com]

- 11. 5-Bromoisophthalic acid | SIELC Technologies [sielc.com]

- 12. helixchrom.com [helixchrom.com]

- 13. Separation of 5-Bromoisophthalic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 14. researchgate.net [researchgate.net]

- 15. rsc.org [rsc.org]

- 16. Thieme E-Books & E-Journals [thieme-connect.de]

2-Bromoisophthalic acid safety, handling, and MSDS information

An In-depth Technical Guide to the Safety, Handling, and MSDS of 2-Bromoisophthalic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety, handling, and Material Safety Data Sheet (MSDS) information for this compound. The information compiled is essential for laboratory personnel, researchers, and anyone involved in the handling of this chemical to ensure safe practices and mitigate potential hazards.

Chemical Identification and Physical Properties

This compound, also known as 2-Bromo-1,3-benzenedicarboxylic acid, is a brominated aromatic carboxylic acid.[1] Its chemical structure and properties are summarized below.

| Property | Value | Reference |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Bromo-1,3-benzenedicarboxylic acid | [1] |

| CAS Number | 22433-91-6 | [2] |

| Molecular Formula | C₈H₅BrO₄ | [3] |

| Molecular Weight | 245.03 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [6] |

| Odor | Odorless | [6] |

| Melting Point | 295-297 °C (decomposes) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are related to skin, eye, and respiratory irritation.

GHS Classification:

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2A |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system) |

(Note: Classification is based on data for bromoisophthalic acid isomers and related compounds, as specific GHS classification for this compound is not consistently available.[6][7][8])

Hazard Statements (H-phrases):

Precautionary Statements (P-phrases):

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[6] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[6] | |

| P271 | Use only outdoors or in a well-ventilated area.[6] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[6][7] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[6] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6][7] | |

| P312 | Call a POISON CENTER or doctor if you feel unwell.[6] | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/ attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse.[6] | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[6][9] |

| P405 | Store locked up.[5][8] | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[6][9] |

Experimental Protocols: Safe Handling and Storage

Adherence to strict experimental protocols is crucial when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a properly operating chemical fume hood with an average face velocity of at least 100 feet per minute.[7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6][9][10]

Personal Protective Equipment (PPE):

| PPE | Specifications |

| Eye/Face Protection | Wear chemical safety goggles or a face shield.[7][10] |

| Skin Protection | Wear protective gloves (e.g., nitrile rubber) and a lab coat.[7] Ensure gloves are inspected before use and removed carefully to avoid skin contamination.[6] |

| Respiratory Protection | Under normal use conditions with adequate ventilation, respiratory protection may not be required.[6] However, if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[9] |

Handling Procedures:

-

Do not breathe dust.[9]

-

Wash hands thoroughly after handling.[6]

-

Keep away from foodstuffs, beverages, and feed.[7]

Storage Conditions:

-

Keep containers tightly sealed in a cool, dry, and well-ventilated place.[6][7][9]

-

Store away from oxidizing agents.[7]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is critical.

| Exposure Route | First Aid Protocol |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Seek medical attention.[6][11] |

| Skin Contact | Promptly wash the contaminated skin with soap and plenty of water.[6][11] Remove contaminated clothing. If irritation persists, get medical attention.[11] |

| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6][11] Get immediate medical attention.[11] |

| Ingestion | Do NOT induce vomiting.[6][9] If the person is conscious, rinse their mouth with water and have them drink plenty of water.[6][12] Seek immediate medical attention.[11] |

Fire and Accidental Release Measures

Firefighting Measures:

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6][7]

-

Specific Hazards: During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, and hydrogen bromide may be generated.[7][9]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7][9]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel.[8] Wear appropriate personal protective equipment (PPE) as detailed in Section 3.[7] Ensure adequate ventilation.[7][8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[12]

-

Methods for Cleaning Up: For small spills, gently sweep or scoop up the solid material and place it into a suitable container for disposal.[9][13] Avoid generating dust.[9] Clean the affected area with soap and water. For larger spills, contain the spill and absorb it with an inert material such as sand or vermiculite.[10][14]

Logical Workflow for Handling a Spill

The following diagram illustrates a logical workflow for safely managing a this compound spill.

References

- 1. This compound CAS#: [amp.chemicalbook.com]

- 2. 22433-91-6|this compound|BLD Pharm [bldpharm.com]

- 3. scispace.com [scispace.com]

- 4. 2-Bromterephthalsäure 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 5-溴基异萘酸 | Sigma-Aldrich [sigmaaldrich.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. static.cymitquimica.com [static.cymitquimica.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 12. 5-BROMOISOPHTHALIC ACID - Safety Data Sheet [chemicalbook.com]

- 13. enhs.uark.edu [enhs.uark.edu]

- 14. ehs.gatech.edu [ehs.gatech.edu]

Crystal Structure of 2-Bromoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of 2-Bromoisophthalic acid (C₈H₅BrO₄). The information presented is compiled from crystallographic data and experimental protocols, offering a comprehensive resource for researchers in crystallography, medicinal chemistry, and materials science.

Crystal Structure and Crystallographic Data

The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The compound crystallizes in the triclinic space group P-1.[1] The crystallographic data and parameters for data collection and structure refinement are summarized in Table 1.

Table 1: Crystal Data and Structure Refinement for this compound [1]

| Parameter | Value |

| Empirical Formula | C₈H₅BrO₄ |

| Formula Weight | 245.03 |

| Temperature | 150(2) K |

| Wavelength (Mo Kα) | 0.71073 Å |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | |

| a | 4.8161(3) Å |

| b | 7.3727(5) Å |

| c | 12.1230(7) Å |

| α | 81.004(3)° |

| β | 78.897(3)° |

| γ | 72.829(3)° |

| Volume | 401.30(4) ų |

| Z | 2 |

| Density (calculated) | 2.027 Mg/m³ |

| Absorption Coefficient | 5.10 mm⁻¹ |

| F(000) | 240 |

| Data Collection | |

| Diffractometer | Bruker APEX-II |

| θ range for data collection | to 26.5° |

| Reflections collected | 8569 |

| Independent reflections | 1646 [R(int) = 0.034] |

| Refinement | |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / params | 1646 / 0 / 120 |

| Goodness-of-fit on F² | 1.09 |

| Final R indices [I>2σ(I)] | R1 = 0.0201, wR2 = 0.0479 |

| R indices (all data) | R1 = 0.0226, wR2 = 0.0489 |

Molecular Structure and Bonding

The molecule consists of a nearly planar benzene ring.[1] However, the two carboxyl groups are not coplanar with the benzene ring. The structure exhibits two types of O—H···O hydrogen bonds, which link the molecules into a one-dimensional chain.[1] Selected bond lengths and angles are presented in Tables 2 and 3, respectively.

Table 2: Selected Bond Lengths for this compound (Å)

| Atom 1 | Atom 2 | Bond Length (Å) |

| Br1 | C2 | 1.898(2) |

| O1 | C7 | 1.311(2) |

| O2 | C7 | 1.217(2) |

| O3 | C8 | 1.213(2) |

| O4 | C8 | 1.314(2) |

| C1 | C2 | 1.398(3) |

| C1 | C6 | 1.391(3) |

| C1 | C7 | 1.498(3) |

| C2 | C3 | 1.391(3) |

| C3 | C4 | 1.381(3) |

| C3 | C8 | 1.503(3) |

| C4 | C5 | 1.385(3) |

| C5 | C6 | 1.383(3) |

Table 3: Selected Bond Angles for this compound (°)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

| C6-C1-C2 | C1-C2-C3 | C2-C3-C4 | 119.22(18) |

| C6-C1-C7 | C1-C2-Br1 | C2-C3-C8 | 123.11(17) |

| C2-C1-C7 | C3-C2-Br1 | C4-C3-C8 | 117.67(17) |

| C4-C5-C6 | C5-C6-C1 | C1-C7-O1 | 120.9(2) |

| C5-C4-C3 | C1-C7-O2 | O1-C7-O2 | 114.72(17) |

| C3-C8-O3 | C3-C8-O4 | O3-C8-O4 | 122.95(18) |

Experimental Protocols

Synthesis of this compound

A general approach for the bromination of isophthalic acid is as follows:

-

Isophthalic acid is dissolved in fuming sulfuric acid.

-

Bromine is added to the solution.

-

The reaction mixture is heated. The temperature and reaction time are critical parameters that influence the product distribution.

-

After cooling, the reaction mixture is poured into ice water to precipitate the crude product.

-

The product mixture, containing various isomers of bromoisophthalic acid, requires purification, typically by chromatography, to isolate the 2-bromo isomer.

Recrystallization for Single-Crystal Growth

The protocol for obtaining single crystals of this compound suitable for X-ray diffraction is as follows[1]:

-

1 mmol (0.245 g) of this compound is added to 10 mL of tetrahydrofuran (THF) with stirring.

-

The mixture is heated at 50 °C for 1 hour.

-

The resulting solution is filtered.

-

The filtrate is allowed to evaporate slowly in air at room temperature.

-

Colorless, block-shaped crystals are obtained after several days.

-

The crystals are washed with a small amount of water and air-dried.

X-ray Crystallography

The determination of the crystal structure involved the following steps[1]:

-

A suitable single crystal was selected and mounted on a Bruker APEX-II diffractometer.

-

X-ray diffraction data were collected at a temperature of 150 K using Mo Kα radiation (λ = 0.71073 Å).

-

The collected data were processed, and the structure was solved and refined using software packages such as SHELX and OLEX2.[1]

Mandatory Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the workflow from sample preparation to the final determination of the crystal structure of this compound.

Caption: Experimental workflow for the crystal structure determination of this compound.

Signaling Pathways

There is no information available in the current scientific literature to suggest the involvement of this compound in any specific biological signaling pathways. Its primary utility is as a chemical intermediate and a subject of crystallographic studies.

References

Thermal Stability and Decomposition of 2-Bromoisophthalic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition of 2-Bromoisophthalic acid. Due to a lack of specific published thermal analysis data for this compound, this guide synthesizes information from safety data sheets, studies on analogous compounds, and fundamental chemical principles to predict its thermal behavior. It outlines standard experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that would be required for a definitive thermal characterization. Potential decomposition pathways are also proposed based on its chemical structure. This document is intended to serve as a foundational resource for researchers and professionals working with this compound, highlighting the necessity for empirical investigation into its thermal properties.

Introduction

This compound (C₈H₅BrO₄) is an aromatic dicarboxylic acid containing a bromine substituent. Its structural features suggest potential applications in the synthesis of metal-organic frameworks (MOFs), polymers, and pharmaceutical intermediates. A thorough understanding of the thermal stability and decomposition characteristics of this compound is crucial for its safe handling, storage, processing, and for predicting its behavior in various chemical reactions and formulations.

This guide summarizes the known information and provides a framework for the experimental determination of its thermal properties.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior under different conditions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₈H₅BrO₄ | [1] |

| Molecular Weight | 245.03 g/mol | |

| Appearance | Colorless crystals | [1] |

| Synonyms | 2-Bromo-1,3-benzenedicarboxylic acid | [2] |

Predicted Thermal Stability and Decomposition

Direct experimental data from techniques like Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) for this compound is not available in the reviewed literature. However, based on the thermal behavior of structurally related aromatic carboxylic acids, a general prediction of its thermal stability can be made.

It is anticipated that this compound will be stable at ambient temperatures. Upon heating, it is likely to undergo decomposition at elevated temperatures, potentially preceded by or concurrent with melting. The presence of two carboxylic acid groups suggests that decarboxylation (loss of CO₂) is a probable primary decomposition pathway. The carbon-bromine bond may also cleave at higher temperatures.

Proposed Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, the following experimental protocols are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass change as a function of temperature.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically alumina or platinum).

-

Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min to provide an inert atmosphere. Set the initial temperature to ambient (e.g., 25 °C).

-

Thermal Program: Equilibrate the sample at the initial temperature for 5-10 minutes. Heat the sample from the initial temperature to a final temperature of 600-800 °C at a constant heating rate of 10 °C/min.[3]

-

Data Collection: Continuously record the sample mass as a function of temperature.

-

Data Analysis: Plot the percentage of mass loss versus temperature to obtain the TGA thermogram. Determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative of the TGA curve), and the residual mass at the final temperature.[3]

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and to detect any other thermal events (e.g., solid-solid transitions, decomposition) of this compound by measuring the heat flow to or from the sample as a function of temperature.[4]

Instrumentation: A calibrated differential scanning calorimeter.[4]

Procedure:

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a clean, tared DSC pan (typically aluminum). Hermetically seal the pan. Prepare an empty, sealed pan to be used as a reference.

-

Instrument Setup: Place the sample and reference pans in the DSC cell. Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min. Set the initial temperature to ambient (e.g., 25 °C).

-

Thermal Program: Equilibrate the sample at the initial temperature for 5 minutes. Heat the sample from the initial temperature to a temperature above its expected melting/decomposition point (e.g., 350 °C) at a constant heating rate of 10 °C/min.[3]

-

Data Collection: Continuously record the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature to obtain the DSC thermogram. Determine the onset temperature and peak temperature of any endothermic or exothermic events. Calculate the enthalpy of fusion (ΔHfus) by integrating the area of the melting peak.[3]

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of a chemical compound like this compound.

Caption: Workflow for Thermal Analysis.

Proposed Decomposition Pathway of this compound

The following diagram illustrates a plausible decomposition pathway for this compound based on fundamental chemical principles. The primary proposed mechanism is sequential decarboxylation.

Caption: Proposed Decomposition Pathway.

Safety Considerations

While specific toxicity data for this compound is limited, related compounds like 5-Bromoisophthalic acid are classified as causing skin and eye irritation, and may cause respiratory irritation.[5] It is prudent to handle this compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is recommended to consult the manufacturer's Safety Data Sheet (SDS).

Conclusion

This technical guide has synthesized the available information on the thermal stability and decomposition of this compound. While direct experimental data is currently lacking in the public domain, this guide provides a predictive overview and detailed experimental protocols for its characterization. The provided workflows and proposed decomposition pathways serve as a starting point for researchers. A thorough experimental investigation using TGA and DSC is essential to fully elucidate the thermal properties of this compound, which will be critical for its safe and effective application in research and development.

References

Methodological & Application

Application Notes and Protocols: 2-Bromoisophthalic Acid as a Linker in Metal-Organic Frameworks

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The choice of the organic linker is crucial in determining the structure, porosity, and ultimately the function of the resulting MOF. Isophthalic acid and its derivatives are widely used linkers due to their ability to form robust and porous frameworks. The introduction of functional groups, such as a bromine atom, onto the isophthalic acid backbone can significantly alter the electronic properties, steric hindrance, and potential for post-synthetic modification of the linker, thereby influencing the properties of the final MOF.

This document provides detailed application notes and protocols for the use of 2-Bromoisophthalic acid and its closely related brominated analogues as linkers in the synthesis of MOFs. While direct literature on MOFs synthesized exclusively with this compound is limited, the protocols and data presented here are based on successful syntheses and applications of MOFs using similar brominated isophthalic acid derivatives. These notes are intended to serve as a valuable guide for researchers exploring the potential of this compound in designing novel MOFs for applications in catalysis, sensing, and gas adsorption.

Data Presentation: Properties of MOFs with Brominated Isophthalic Acid Linkers

The following table summarizes key quantitative data for representative MOFs synthesized using brominated isophthalic acid derivatives. This data is compiled from various research articles and provides a comparative overview of their structural and functional properties.

| MOF Name/Complex | Metal Ion | Brominated Linker | Crystal System | Space Group | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Application Highlight |

| [Co(H₂O)(bpp)(Brip)]n | Co(II) | 5-Bromoisophthalic acid | Monoclinic | C2/c | Not Reported | Not Reported | Magnetic Properties |

| [Ni(H₂O)(bpp)(Brip)]n | Ni(II) | 5-Bromoisophthalic acid | Monoclinic | C2/c | Not Reported | Not Reported | Magnetic Properties |

| {[Zn(C₈H₂Br₃NO₄)(C₁₃H₁₄N₂)]·C₃H₇NO}n | Zn(II) | 5-amino-2,4,6-tribromoisophthalic acid | Not Reported | Not Reported | Not Reported | Not Reported | Luminescence Sensing |

| [Cr(m-bdc)]·H₂O | Cr(II) | Isophthalic acid (non-brominated analogue) | Tetragonal | P-42₁m | ~400 (calculated) | Not Reported | Gas Adsorption (H₂/N₂) |

Experimental Protocols

The following are detailed protocols for the synthesis of MOFs using brominated isophthalic acid linkers. These can be adapted for the use of this compound.

Protocol 1: Solvothermal Synthesis of a Zn(II)-based MOF for Luminescence Sensing

This protocol is adapted from the synthesis of luminescent MOFs using functionalized bromoisophthalic acids.

Materials:

-

Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)

-

This compound (or a related brominated derivative)

-

N,N-Dimethylformamide (DMF)

-

Ethanol

Procedure:

-

In a 20 mL scintillation vial, dissolve 0.1 mmol of Zinc Nitrate Hexahydrate and 0.1 mmol of this compound in 10 mL of DMF.

-

Seal the vial tightly.

-

Place the vial in a programmable oven and heat to 120 °C for 48 hours.

-

After the reaction is complete, allow the oven to cool slowly to room temperature.

-

Colorless crystals should be visible at the bottom of the vial.

-

Carefully decant the mother liquor.

-

Wash the crystals with fresh DMF (3 x 5 mL) and then with ethanol (3 x 5 mL) to remove any unreacted starting materials.

-

Dry the crystals under vacuum at 60 °C for 12 hours to obtain the activated MOF.

Characterization:

-

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized material.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To verify the coordination of the carboxylate groups of the linker to the metal centers.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the MOF.

-

Luminescence Spectroscopy: To investigate the photoluminescent properties of the MOF for potential sensing applications.

Protocol 2: Hydrothermal Synthesis of a Co(II)-based MOF

This protocol is based on the synthesis of cobalt-based MOFs with 5-bromoisophthalic acid and can be adapted for this compound.

Materials:

-

Cobalt(II) Nitrate Hexahydrate (Co(NO₃)₂·6H₂O)

-

This compound

-

1,3-bis(4-pyridyl)propane (bpp)

-

Deionized Water

-

Ethanol

Procedure:

-

In a 23 mL Teflon-lined stainless-steel autoclave, combine 0.1 mmol of Cobalt(II) Nitrate Hexahydrate, 0.1 mmol of this compound, and 0.1 mmol of 1,3-bis(4-pyridyl)propane.

-

Add 10 mL of deionized water to the mixture.

-

Seal the autoclave and heat it at 160 °C for 72 hours.

-

After the reaction time, allow the autoclave to cool to room temperature naturally.

-

Pink-colored crystals should be formed.

-

Filter the product and wash it thoroughly with deionized water and then ethanol.

-

Dry the product in air.

Characterization:

-

Single-Crystal X-ray Diffraction: To determine the crystal structure of the MOF.

-

PXRD: To check the bulk phase purity.

-

Elemental Analysis: To confirm the chemical composition of the synthesized MOF.

-

Magnetic Susceptibility Measurements: To study the magnetic properties of the material.

Visualizations

Synthesis Workflow

Caption: A generalized workflow for the solvothermal synthesis of a Metal-Organic Framework using this compound as a linker.

Hypothetical MOF Structure

Application Note & Protocol: Hydrothermal Synthesis of a Novel Metal-Organic Framework Using 2-Bromoisophthalic Acid for Potential Drug Delivery Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the hydrothermal synthesis of a novel Metal-Organic Framework (MOF) utilizing 2-Bromoisophthalic acid as the organic linker. MOFs are a class of porous crystalline materials with high surface areas and tunable functionalities, making them promising candidates for a variety of applications, including catalysis and drug delivery. The introduction of a bromine atom and the specific geometry of the isophthalic acid derivative are anticipated to impart unique properties to the resulting framework, such as altered hydrophobicity, potential for post-synthetic modification, and specific interactions with guest molecules. This protocol is designed to be a foundational method for researchers exploring the synthesis and application of new functionalized MOFs.

Introduction

Metal-Organic Frameworks (MOFs) are constructed from metal ions or clusters coordinated to organic ligands, forming one-, two-, or three-dimensional structures. The choice of both the metal center and the organic linker dictates the topology, porosity, and chemical properties of the resulting MOF. Hydrothermal synthesis is a common and effective method for producing high-quality crystalline MOFs.[1][2] This method utilizes water or other solvents under elevated temperature and pressure in a sealed vessel, which facilitates the dissolution of precursors and promotes the crystallization of the desired framework.[3][4]